molecular formula C22H29N3O4 B6008118 4-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-ethyl-2-piperazinone

4-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-ethyl-2-piperazinone

Cat. No. B6008118
M. Wt: 399.5 g/mol
InChI Key: ACLACEDXHQCGMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-ethyl-2-piperazinone, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 has shown promising results in preclinical studies as a potential treatment for various types of cancer, including lymphoma and leukemia. In

Mechanism of Action

4-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-ethyl-2-piperazinone inhibits the activity of BTK by binding to the enzyme's active site, preventing it from phosphorylating downstream targets. BTK is a key regulator of B cell receptor (BCR) signaling, which is critical for the survival and proliferation of B cells. By inhibiting BTK activity, 4-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-ethyl-2-piperazinone disrupts BCR signaling and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-ethyl-2-piperazinone has been shown to have potent anti-tumor activity in preclinical models of cancer. In addition to its inhibitory effect on BTK, 4-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-ethyl-2-piperazinone also inhibits other kinases that are involved in cancer cell survival and proliferation, such as AKT and ERK. 4-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-ethyl-2-piperazinone has also been shown to enhance the activity of other cancer drugs, such as venetoclax and ibrutinib.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-ethyl-2-piperazinone is its potency and selectivity for BTK inhibition. 4-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-ethyl-2-piperazinone has been shown to have a higher affinity for BTK than other BTK inhibitors, such as ibrutinib. This makes 4-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-ethyl-2-piperazinone a potentially more effective treatment for certain types of cancer. However, one limitation of 4-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-ethyl-2-piperazinone is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-ethyl-2-piperazinone. One area of focus is the development of more effective formulations of the drug that improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 4-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-ethyl-2-piperazinone treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 4-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-ethyl-2-piperazinone in humans.

Synthesis Methods

The synthesis of 4-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-ethyl-2-piperazinone involves a multi-step process that includes the reaction of 4-(4-hydroxyphenyl)-3-ethyl-2-piperazinone with 4-(4-(cyclopropylcarbonyl)piperidin-1-yloxy)benzoic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. The final product is then purified through a series of chromatography techniques to obtain pure 4-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-ethyl-2-piperazinone.

Scientific Research Applications

4-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-ethyl-2-piperazinone has been extensively studied in preclinical models of cancer, and the results have been promising. In vitro studies have shown that 4-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-ethyl-2-piperazinone inhibits the growth of cancer cells by blocking the activity of Bruton's tyrosine kinase (BTK), a protein that plays a critical role in the survival and proliferation of cancer cells. 4-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-ethyl-2-piperazinone has also been shown to enhance the activity of other cancer drugs, making it a potential candidate for combination therapy.

properties

IUPAC Name

4-[4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxybenzoyl]-3-ethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4/c1-2-19-20(26)23-11-14-25(19)22(28)16-5-7-17(8-6-16)29-18-9-12-24(13-10-18)21(27)15-3-4-15/h5-8,15,18-19H,2-4,9-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLACEDXHQCGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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